cis-Aconitic acid

描述

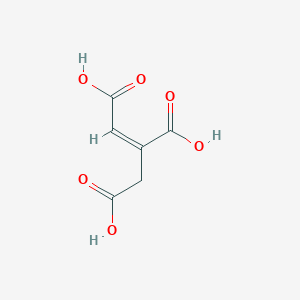

Structure

3D Structure

属性

IUPAC Name |

(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883449 | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

542.00 to 543.00 °C. @ 760.00 mm Hg | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

585-84-2, 499-12-7 | |

| Record name | cis-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACONITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5471ZHRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 125 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of cis-Aconitic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of cis-aconitic acid in plants, a critical intermediate in cellular respiration and a key player in various metabolic and signaling pathways. This document provides a comprehensive overview of the enzymatic reactions, subcellular localization, regulatory mechanisms, and its role in plant stress responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and crop improvement.

The Core of the Pathway: Aconitase

The biosynthesis of this compound is primarily catalyzed by the enzyme aconitate hydratase, commonly known as aconitase (EC 4.2.1.3).[1] Aconitase facilitates the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate.[1] This reaction is a crucial step in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in all aerobic organisms.[2][3]

Isoforms and Subcellular Localization

Plants possess distinct isoforms of aconitase, primarily localized in the mitochondria and the cytosol.[4][5]

-

Mitochondrial Aconitase (mAco): As a component of the TCA cycle, mAco is essential for cellular respiration and ATP production.[5]

-

Cytosolic Aconitase (cAco): The cytosolic isoform is involved in the glyoxylate (B1226380) cycle, which is particularly important during seed germination for the conversion of stored lipids into carbohydrates.[5] It also plays a role in providing precursors for various biosynthetic pathways.

The dual localization of aconitase highlights its versatile role in linking different metabolic processes within the plant cell. While some studies suggest that the dual targeting of some aconitase proteins is due to inefficient mitochondrial targeting, the presence of distinct genes encoding mitochondrial and cytosolic isoforms has also been established in several plant species.

The Iron-Sulfur Cluster: A Key to Catalysis and Regulation

Aconitase is an iron-sulfur ([Fe-S]) protein, containing a [4Fe-4S] cluster in its active form.[1][6] This cluster is not involved in a redox reaction but plays a direct role in catalysis by binding the substrate and facilitating the dehydration and rehydration steps.[1] The iron-sulfur cluster is sensitive to oxidative stress, and its disassembly can lead to the inactivation of the enzyme.[7] This sensitivity to reactive oxygen species (ROS) positions aconitase as a sensor of cellular redox status. In its inactive, apo-form (lacking the complete [4Fe-4S] cluster), cytosolic aconitase can function as an RNA-binding protein, regulating the expression of specific genes, a role well-documented in animals as iron regulatory protein 1 (IRP1).[8]

Quantitative Data on Plant Aconitase

Understanding the kinetic properties of aconitase is crucial for modeling metabolic fluxes and for potential targeted drug design. The following table summarizes key kinetic parameters for aconitase from different plant sources.

| Plant Species | Isoform | Substrate | Km (mM) | Optimal pH | Reference |

| Zea mays (Maize) | Mitochondrial | Citrate | 21 | 7.5 | [5] |

| D,L-Isocitrate | 1.5 | [5] | |||

| Cytosolic | Citrate | 9.5 | 8.0 | [5] | |

| D,L-Isocitrate | 1.7 | [5] | |||

| Solanum lycopersicum (Tomato) | Not specified | Citrate | ~1.0 | Not specified | |

| Arabidopsis thaliana | Not specified | Citrate | Not specified | Not specified |

Note: Data for tomato and Arabidopsis are less specific in the searched literature but are included for completeness. Further research is needed to populate this table more comprehensively.

Biosynthesis Pathway and Regulation

The production of this compound is tightly regulated at both the transcriptional and post-translational levels, responding to developmental cues and environmental stresses.

The Biosynthesis Pathway

The core reaction is the reversible isomerization of citrate to isocitrate via cis-aconitate, catalyzed by aconitase.

Transcriptional Regulation by Light

The expression of mitochondrial and cytosolic aconitase genes is regulated by light, mediated by the phytochrome (B1172217) photoreceptor system.[9] In maize, light has been shown to inhibit the expression of the mitochondrial aconitase gene (Aco1) while stimulating the expression of the cytosolic aconitase gene (Aco2).[9] This differential regulation suggests a mechanism to coordinate mitochondrial respiration with photosynthesis.

Role in Stress Signaling

This compound metabolism is intricately linked to plant stress responses.[10][11] Aconitase activity is sensitive to oxidative stress, and changes in its activity can modulate cellular redox homeostasis.[10] Under stress conditions, the accumulation or depletion of TCA cycle intermediates, including citrate and cis-aconitate, can act as signaling molecules, triggering downstream responses such as the activation of the alternative oxidase (AOX) pathway.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in plants.

Subcellular Fractionation for Isolation of Mitochondria and Cytosol

This protocol describes the differential centrifugation method to separate mitochondrial and cytosolic fractions from plant tissue.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. The Role of TCA Cycle Enzymes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subcellular Fractionation [labome.com]

- 5. researchgate.net [researchgate.net]

- 6. proteopedia.org [proteopedia.org]

- 7. Iron-sulfur cluster in aconitase. Crystallographic evidence for a three-iron center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The iron-sulfur cluster assembly machineries in plants: current knowledge and open questions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of expression of the mitochondrial and cytosolic forms of aconitase in maize leaves via phytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of aconitase in plant stress response and signaling | Semantic Scholar [semanticscholar.org]

- 11. Role of aconitase in plant stress response and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of cis-Aconitic Acid in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical, albeit transient, role of cis-aconitic acid as a key intermediate in the Krebs cycle. While often overshadowed by other cycle components, the formation and consumption of cis-aconitate are indispensable for the progression of citrate (B86180) to isocitrate, a crucial step in cellular respiration and biosynthesis. This document provides a comprehensive overview of the biochemistry, regulation, and experimental analysis of this compound, tailored for a scientific audience engaged in metabolic research and therapeutic development.

Introduction: The Unsung Intermediate

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that orchestrates the oxidation of acetyl-CoA to carbon dioxide, generating ATP and reducing equivalents. Within this intricate cycle, the isomerization of citrate to isocitrate is a stereo-specific reaction catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1] This conversion proceeds through the formation of a dehydrated intermediate, this compound.[1] Although citrate is a tertiary alcohol and a poor substrate for oxidation, its conversion to the secondary alcohol, isocitrate, is essential for the subsequent oxidative decarboxylation steps of the cycle.[2]

Biochemical Transformation: The Aconitase Mechanism

Aconitase is a non-redox iron-sulfur protein that facilitates the reversible dehydration of citrate to cis-aconitate, followed by the hydration of cis-aconitate to isocitrate.[1][3] The reaction mechanism is a classic example of a dehydration-hydration sequence.

The catalytic process involves key amino acid residues, including His-101 and Ser-642, and a [4Fe-4S] iron-sulfur cluster in the active enzyme.[1][3] The reaction can be summarized as follows:

-

Dehydration of Citrate: His-101 protonates the hydroxyl group on the C3 carbon of citrate, facilitating its departure as a water molecule. Concurrently, Ser-642 abstracts a proton from the C2 carbon, leading to the formation of a double bond between C2 and C3, yielding the enzyme-bound intermediate, cis-aconitate.[1]

-

cis-Aconitate "Flip": A critical step in the mechanism involves a 180° rotation of the cis-aconitate intermediate within the active site. This "flip" repositions the molecule for the subsequent stereospecific hydration.[1] The exact nature of this reorientation is still debated, with some theories suggesting the release and rebinding of cis-aconitate, while others propose it occurs while the intermediate remains bound to the enzyme.[1]

-

Hydration of cis-Aconitate: Following the flip, the catalytic residues reverse their roles. A water molecule, activated by the iron-sulfur cluster and His-101 (now acting as a base), attacks the C2 carbon. The protonated Ser-642 then donates a proton to the C3 carbon, completing the hydration and forming isocitrate with the correct (2R, 3S) stereochemistry.[1][3]

Quantitative Data

Enzyme Kinetics of Mitochondrial Aconitase

The kinetic parameters of mammalian mitochondrial aconitase for its substrates are crucial for understanding the flux through this step of the Krebs cycle.

| Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) |

| Citrate | 80 - 200 | 10 - 15 | 12 - 18 |

| cis-Aconitate | 10 - 30 | 25 - 35 | 30 - 42 |

| Isocitrate | 25 - 60 | 15 - 20 | 18 - 24 |

Note: Values are approximate and can vary depending on the specific experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.

Thermodynamics of the Aconitase Reaction

The overall isomerization of citrate to isocitrate is a reversible reaction with a positive standard Gibbs free energy change, indicating that the reaction is unfavorable under standard conditions. However, in the cellular environment, the continuous consumption of isocitrate by the subsequent enzyme in the Krebs cycle, isocitrate dehydrogenase, pulls the reaction forward.[4]

| Reaction | ΔG°' (kJ/mol) |

| Citrate ⇌ cis-Aconitate + H₂O | ~ +8.4 |

| cis-Aconitate + H₂O ⇌ Isocitrate | ~ -2.1 |

| Overall: Citrate ⇌ Isocitrate | ~ +6.3 [5] |

Regulation of Aconitase and cis-Aconitate Levels

The activity of aconitase, and consequently the flux through cis-aconitate, is subject to several layers of regulation.

Iron Homeostasis and the Iron-Sulfur Cluster

Mitochondrial aconitase requires a [4Fe-4S] cluster for its catalytic activity.[6][7] This cluster is sensitive to oxidative stress, and its disassembly to an inactive [3Fe-4S] form can be a key regulatory event.[8][9] The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that, upon disassembly of its iron-sulfur cluster in response to low cellular iron levels, functions as an iron regulatory protein (IRP1), binding to iron-responsive elements in mRNAs to control the expression of proteins involved in iron metabolism.[8][10]

Post-Translational Modifications

Aconitase activity can be modulated by various post-translational modifications, including:

-

Phosphorylation: Protein kinase C (PKC)-dependent phosphorylation of mitochondrial aconitase has been shown to increase its reverse activity (isocitrate to cis-aconitate) without affecting the forward reaction.[11]

-

Oxidative Modifications: The iron-sulfur cluster and critical cysteine residues are susceptible to oxidation by reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to enzyme inactivation.[8][10][12] This sensitivity positions aconitase as a biomarker for oxidative stress.[6]

-

Succination: In the context of fumarate (B1241708) hydratase deficiency, the accumulation of fumarate can lead to the succination of cysteine residues in aconitase, inhibiting its activity.[13]

Hormonal Regulation

In specific tissues, such as the prostate, the expression of the mitochondrial aconitase gene is regulated by hormones like testosterone (B1683101) and prolactin, thereby influencing citrate metabolism.[14]

cis-Aconitate as a Metabolic Branch Point

Beyond its role in the Krebs cycle, cis-aconitate can be diverted to other metabolic pathways. In activated macrophages, cis-aconitate is decarboxylated by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase, to produce itaconate.[15] Itaconate is an immunomodulatory metabolite with antimicrobial and anti-inflammatory properties.[15]

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol measures the overall activity of aconitase by coupling the production of isocitrate to the NADP⁺-dependent reduction catalyzed by isocitrate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm due to NADPH formation.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.6 mM MnCl₂

-

Substrate Solution: 30 mM trisodium (B8492382) citrate or 30 mM DL-isocitrate in water

-

NADP⁺ Solution: 10 mM in water

-

Isocitrate Dehydrogenase (IDH): ~1 unit/mL in Assay Buffer

-

Sample: Purified enzyme or mitochondrial extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

100 µL NADP⁺ Solution

-

10 µL IDH

-

Sample containing aconitase

-

-

Incubate for 5 minutes at 25°C to allow for the conversion of any endogenous isocitrate.

-

Initiate the reaction by adding 100 µL of the Substrate Solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

In-Gel Aconitase Activity Assay

This method allows for the separation and visualization of mitochondrial and cytosolic aconitase isoforms and their activities directly within a polyacrylamide gel.[6][7][16]

Materials:

-

Non-denaturing PAGE resolving gel (e.g., 8% acrylamide) and stacking gel (e.g., 4% acrylamide)

-

Running Buffer: Tris-glycine, pH 8.3

-

Activity Staining Solution: 100 mM Tris-HCl (pH 8.0), 2.5 mM cis-aconitate, 1 mM NADP⁺, 5 mM MgCl₂, 1.2 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 40 µL phenazine (B1670421) methosulfate (PMS), and isocitrate dehydrogenase (IDH).[6]

Procedure:

-

Prepare cell or tissue lysates under non-denaturing conditions.

-

Perform native polyacrylamide gel electrophoresis (PAGE) at 4°C.

-

After electrophoresis, incubate the gel in the Activity Staining Solution in the dark at 37°C.

-

Aconitase activity will appear as dark formazan (B1609692) bands.

-

The activity can be quantified by densitometry.

Quantification of cis-Aconitate by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of cis-aconitate in biological samples.[15][17][18]

Materials:

-

Internal Standard: ¹³C-labeled cis-aconitate

-

Extraction Solvent: 80% methanol (B129727) in water

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Extraction: Homogenize tissue or cell pellets in ice-cold 80% methanol containing the internal standard.

-

Protein Precipitation: Centrifuge the homogenate to pellet proteins.

-

LC Separation: Inject the supernatant onto the LC system. Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent).

-

MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cis-aconitate and its internal standard.

-

Quantification: Determine the concentration of cis-aconitate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Studying Aconitase Inhibition by Fluoroacetate

Fluoroacetate is a potent inhibitor of aconitase after its metabolic conversion to fluorocitrate.[19][20][21]

Procedure:

-

Pre-incubate the aconitase-containing sample with varying concentrations of fluorocitrate for a defined period.

-

Initiate the aconitase activity assay as described in Protocol 6.1.

-

Measure the aconitase activity at each inhibitor concentration.

-

Determine the IC₅₀ value and the type of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Visualizations

Conclusion

This compound, while a fleeting intermediate, lies at a crucial metabolic crossroads. Its formation and conversion are not only fundamental to the progression of the Krebs cycle but are also intricately linked to cellular iron homeostasis, redox signaling, and immunometabolism. A thorough understanding of the enzymology, regulation, and analysis of cis-aconitate and its catalyzing enzyme, aconitase, is therefore essential for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into this pivotal aspect of cellular bioenergetics.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. The Citric Acid Cycle – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Solved The isomerization of citrate to isocitrate by | Chegg.com [chegg.com]

- 5. Kreb's Citric Acid Cycle [biochem-vivek.tripod.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of mitochondrial aconitase by phosphorylation in diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Aconitase Gene Expression Is Regulated by Testosterone and Prolactin in Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Citric Acid to cis-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of citric acid to cis-aconitic acid, a pivotal reaction in the tricarboxylic acid (TCA) cycle. This guide details the enzymatic mechanism, kinetic parameters, optimal reaction conditions, and experimental protocols for the purification and activity assessment of the key enzyme, aconitase.

Introduction

The isomerization of citrate (B86180) to isocitrate, via the intermediate cis-aconitate, is a critical step in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3). Aconitase is an iron-sulfur protein that facilitates the stereospecific dehydration of citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration to yield isocitrate.[1] The initial dehydration step, the focus of this guide, is crucial for the progression of the TCA cycle and cellular respiration.

The Enzyme: Aconitase

Aconitase exists in both mitochondrial (m-aconitase or ACO2) and cytosolic (c-aconitase or ACO1) isoforms in eukaryotes.[2] While m-aconitase is a key enzyme in the TCA cycle, c-aconitase is a bifunctional protein that, in its iron-free apo-form, acts as an iron regulatory protein (IRP1), controlling the expression of proteins involved in iron homeostasis.[3] Both isoforms catalyze the same reversible isomerization reaction.

The catalytic activity of aconitase is dependent on a [4Fe-4S] iron-sulfur cluster located at its active site.[1] This cluster is not involved in a redox reaction but plays a crucial role in substrate binding and catalysis.

Enzymatic Reaction Mechanism

The conversion of citric acid to this compound by aconitase proceeds via a dehydration-hydration mechanism.[1] The key catalytic residues involved are His-101 and Ser-642. The process can be summarized as follows:

-

Substrate Binding: Citric acid binds to the active site of aconitase, interacting with the [4Fe-4S] cluster.

-

Dehydration: His-101 acts as a general acid, protonating the hydroxyl group on the C3 carbon of citrate, which facilitates its removal as a water molecule. Concurrently, Ser-642 acts as a general base, abstracting a proton from the C2 carbon.[1]

-

Formation of cis-Aconitate: This concerted acid-base catalysis results in the formation of a double bond between C2 and C3, yielding the intermediate cis-aconitate, which remains bound to the enzyme.[1]

For the subsequent conversion to isocitrate, the cis-aconitate intermediate is thought to undergo a "flip" within the active site, allowing for the stereospecific addition of a water molecule.[1]

Figure 1: Simplified workflow of the enzymatic conversion of citric acid to this compound by aconitase.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic conversion of citrate to cis-aconitate by aconitase. It is important to note that these values can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Aconitase

| Parameter | Substrate | Value | Enzyme Source | Reference |

| Km | Citrate | 22 ± 3 µM | Mouse Heart Mitochondria | [4] |

| Vmax | Citrate | 330 ± 35 nmol/min/mg | Mouse Heart Mitochondria | [4] |

Table 2: Optimal Reaction Conditions for Aconitase Activity

| Parameter | Optimal Value | Enzyme Source | Reference |

| pH | 7.4 - 8.0 | Porcine Heart, Mouse Kidney Mitochondria | [5][6] |

| Temperature | ~30 - 37 °C | Mouse Kidney Mitochondria, Human | [5][7] |

Table 3: Equilibrium Constants for the Aconitase Reaction

| Reaction | Equilibrium Constant (Keq) | Conditions | Reference |

| [Isocitrate] / [Citrate] | 0.066 | pH 7.4, 25°C | [6] |

| [cis-Aconitate] / [Citrate] | 0.048 | pH 7.4, 25°C | [6] |

| [cis-Aconitate] / [Isocitrate] | 0.73 | pH 7.4, 25°C | [6] |

Experimental Protocols

Purification of Aconitase from Bovine Heart Mitochondria

This protocol is adapted from established methods for the isolation of mitochondrial enzymes.[8][9]

Materials:

-

Fresh bovine heart

-

Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Mitochondrial Isolation Buffer: 0.22 M Mannitol, 70 mM Sucrose, 10 mM EGTA, 2 mM HEPES (pH 7.4)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 150 mM NaCl, protease inhibitors

-

Chromatography Resins (e.g., DEAE-Sepharose, Blue Dextran-Sepharose)[8]

-

Dialysis Tubing

-

Centrifuge, Homogenizer, Chromatography columns

Procedure:

-

Tissue Preparation: Trim fat and connective tissue from fresh bovine heart and mince the muscle.

-

Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer.

-

Mitochondrial Isolation: Perform differential centrifugation to isolate mitochondria. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and cell debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 10,000 x g for 15 min) to pellet the mitochondria.

-

Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer and incubate on ice to solubilize mitochondrial proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 min) to remove insoluble material.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the clarified supernatant to precipitate proteins. Aconitase typically precipitates between 40-60% saturation.

-

Dialysis: Redissolve the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to remove ammonium sulfate.

-

Chromatography:

-

Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Pool the active fractions and apply them to an affinity chromatography column (e.g., Blue Dextran-Sepharose) for further purification.[8]

-

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Aconitase Activity Assay

This spectrophotometric assay measures the formation of cis-aconitate from citrate by monitoring the increase in absorbance at 240 nm.[10]

Materials:

-

Purified aconitase or cell/tissue lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

Substrate Solution: 100 mM Sodium Citrate in Assay Buffer

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Enzyme Preparation: Dilute the purified enzyme or cell/tissue lysate to an appropriate concentration in ice-cold Assay Buffer.

-

Reaction Setup:

-

In a UV-transparent microplate well or cuvette, add the Assay Buffer.

-

Add the enzyme preparation to the buffer.

-

-

Initiate Reaction: Start the reaction by adding the Substrate Solution. The final concentration of citrate in the reaction mixture should be saturating (e.g., 10-20 mM).

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 240 nm at a constant temperature (e.g., 25°C or 37°C). Record readings at regular intervals (e.g., every 20-30 seconds) for a period over which the reaction rate is linear.

-

Calculation of Activity: Calculate the rate of cis-aconitate formation using the Beer-Lambert law (ε of cis-aconitate at 240 nm is approximately 3.6 mM-1 cm-1).[5] One unit of aconitase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis-aconitate per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The conversion of citric acid to this compound is a key step in the Tricarboxylic Acid (TCA) Cycle, a central hub of cellular metabolism.

Figure 2: The position of the citric acid to this compound conversion within the TCA cycle.

Conclusion

The enzymatic conversion of citric acid to this compound by aconitase is a fundamental biochemical reaction. A thorough understanding of its mechanism, kinetics, and regulation is essential for researchers in metabolism, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the study of this important enzymatic step.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. Aconitase - Proteopedia, life in 3D [proteopedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on aconitase species from Saccharomyces cerevisiae, porcine and bovine heart, obtained by a modified isolation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

A Comprehensive Technical Guide on the Natural Sources of cis-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid, a tricarboxylic acid, is a pivotal intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1][2] Its position in metabolism also makes it a precursor for other valuable organic acids, such as itaconic acid. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various biological systems, methods for its extraction and quantification, and its biosynthetic pathways.

Natural Sources of this compound

This compound is found across a wide range of organisms, from microorganisms to higher plants. While it is a universal intermediate in the citric acid cycle, its accumulation and the relative abundance of its isomers, cis- and trans-aconitic acid, can vary significantly between species and even between different tissues within an organism.

Plant Sources

Several plant species are known to accumulate significant quantities of aconitic acid, with the trans-isomer often being the more stable and abundant form. However, the presence of the cis-isomer is guaranteed due to the activity of the enzyme aconitase.

-

Sugarcane (Saccharum officinarum) : Sugarcane is one of the most well-documented accumulators of aconitic acid. While much of the literature focuses on the more stable trans-aconitic acid, the presence of the cis-isomer is implicit as an intermediate. The concentration of total aconitic acid can vary based on the cultivar, age, and part of the plant. One study noted that the sugarcane cultivar HoCP 09-804 had a higher concentration of this compound compared to other varieties.

-

Sorghum (Sorghum bicolor) : Similar to sugarcane, sorghum is a known accumulator of aconitic acid. Research has shown that in response to aluminum stress, sorghum roots can accumulate high levels of trans-aconitate, suggesting a dynamic pool of aconitic acid isomers.

-

Other Plants : this compound has also been reported in other plants, including maize (Zea mays) and soybean (Glycine max).[1]

Microbial Sources

Microorganisms are a significant source of this compound, primarily due to its role in central metabolism.

-

Escherichia coli : As a well-studied model organism, the intracellular concentrations of many metabolites, including this compound, have been quantified in E. coli.

-

Aspergillus terreus : This filamentous fungus is a natural producer of itaconic acid, which is biosynthesized from this compound.[3][4] This indicates the presence of an intracellular pool of this compound that is actively being converted. In engineered strains of Aspergillus niger designed to produce itaconic acid, this compound is often not detected in the fermentation broth, suggesting its rapid enzymatic conversion.[5]

Quantitative Data on this compound Concentration

The following tables summarize the available quantitative data for this compound and total aconitic acid in various natural sources. It is important to note that data specifically quantifying the cis-isomer is limited, with many studies reporting total aconitic acid.

Table 1: Concentration of this compound in Microbial Sources

| Organism | Condition | Concentration (Molar) | Reference |

| Escherichia coli | Exponential growth on acetate | 1.6 x 10-5 M | [6][7] |

Table 2: Concentration of Total Aconitic Acid in Plant Sources

| Plant | Part | Concentration | Reference |

| Sugarcane (Saccharum officinarum) | Juice | 809 - 3,799 mg/L | |

| Sugarcane (Saccharum officinarum) | Leaves | 0.80 - 2.33% of dry weight |

Note: The data for sugarcane represents total aconitic acid (cis- and trans-isomers).

Biosynthesis and Metabolic Pathways

This compound is biosynthesized from citric acid in the citric acid cycle. This reversible reaction is catalyzed by the enzyme aconitase. In some microorganisms, this compound serves as a branch point for the synthesis of other compounds, such as itaconic acid.

Citric Acid Cycle

The formation of this compound is a key step in the citric acid cycle, occurring in the mitochondria of eukaryotes and the cytoplasm of prokaryotes.

Itaconic Acid Biosynthesis in Aspergillus terreus

In Aspergillus terreus, this compound is decarboxylated to produce itaconic acid, a valuable platform chemical. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase.

Experimental Protocols

The accurate extraction and quantification of this compound require specific methodologies to handle its potential isomerization and to separate it from a complex biological matrix.

Extraction of Organic Acids from Plant Tissues

This protocol is a general method for the extraction of organic acids from plant material and can be adapted for the analysis of this compound.

Materials:

-

Fresh or frozen plant tissue

-

Strongly acidic cation exchanger (e.g., Dowex 50W-X8)

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

-

Weigh approximately 1-5 g of fresh or frozen plant tissue.

-

Add a 5-10 fold excess (by weight) of a strongly acidic cation exchanger to the plant material.

-

Add a sufficient volume of deionized water to facilitate homogenization.

-

Homogenize the mixture thoroughly for 5-10 minutes.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet the solid material.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

The resulting extract is ready for analysis by HPLC or LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the separation and quantification of cis- and trans-aconitic acid isomers.

Instrumentation and Columns:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm)

Reagents:

-

Mobile Phase A: Deionized water with 10 mM Ammonium Formate

-

Mobile Phase B: 90% Acetonitrile / 10% Deionized Water with 10 mM Ammonium Formate

-

This compound standard

Procedure:

-

Sample Preparation : Dilute the plant or microbial extract in a 50:50 mixture of Mobile Phase A and B.[8]

-

Chromatographic Separation :

-

Set the column temperature to 40°C.

-

Use a flow rate of 0.4 mL/min.

-

Apply a gradient elution as follows:

-

0-3 min: 90% B

-

3-6 min: 70% B

-

6-7 min: 70% B

-

7-7.1 min: 30% B

-

7.1-8 min: 90% B

-

-

Allow for a 5-minute post-run equilibration time.[8]

-

-

Mass Spectrometric Detection :

-

Use Electrospray Ionization (ESI) in negative mode.

-

Monitor the transition for this compound (m/z 173 -> fragment ion). The specific fragment ion will depend on the instrument tuning.

-

-

Quantification :

-

Prepare a calibration curve using a series of dilutions of the this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological sample.

Conclusion

This compound is a naturally occurring organic acid with a central role in metabolism. While present in a wide array of organisms, significant accumulation is particularly noted in plants like sugarcane and sorghum. Microbial systems, especially those utilized for biotechnological production of derived compounds, also represent important sources. The accurate quantification of this compound requires specific analytical techniques, such as LC-MS/MS, to differentiate it from its more stable trans-isomer and the complex biological matrix. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development to further explore and utilize this important metabolite.

References

- 1. This compound | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000072) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing itaconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of the Aspergillus terreus itaconic acid biosynthesis cluster in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular aconitate concentration on acet - Bacteria Escherichia coli - BNID 105272 [bionumbers.hms.harvard.edu]

- 8. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

physical and chemical properties of cis-Aconitic acid

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Aconitic Acid

Introduction

This compound, systematically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway in all aerobic organisms.[1][2][3] Its unique structure, featuring a carbon-carbon double bond with the carboxyl groups in a cis configuration, dictates its distinct physical, chemical, and biological properties compared to its trans-isomer.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its biochemical significance, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

This compound is a white to off-white crystalline solid or powder.[6][7] It is known to be hygroscopic and light-sensitive, necessitating storage at low temperatures, typically -20°C, to maintain stability.[6][8]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₆ | [2][4][9][10] |

| Molecular Weight | 174.11 g/mol | [2][4][9][10] |

| Melting Point | 122-125 °C | [7][9][11] |

| Boiling Point | 542.6 ± 50.0 °C at 760 mmHg | [9][11] |

| Solubility | Highly soluble in water and alcohol; slightly soluble in ether.[4][6][12] | |

| 400 mg/mL in water at 25 °C | [4][9] | |

| 1 g in 2 mL of water at 25 °C | [4][8] | |

| Density | 1.7 ± 0.1 g/cm³ | [11] |

| pKa Values | pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21 | [1] |

| LogP (Octanol/Water) | -0.140 | [9][13] |

Chemical Properties and Reactivity

This compound's chemical behavior is defined by its three carboxylic acid groups and the presence of a double bond.

-

Acidity : As a tricarboxylic acid, it undergoes three successive deprotonations. The pKa values indicate it is a moderately strong organic acid.[1]

-

Isomerization : In solution, this compound can isomerize to the more thermodynamically stable trans-aconitic acid.[6] Long-term storage may lead to the formation of the trans isomer.[6]

-

Dehydration : Like other carboxylic acids, it can undergo dehydration reactions. For instance, it can be synthesized by the dehydration of citric acid using sulfuric acid.[1][6]

-

Stability : The compound is stable under normal conditions but is sensitive to light and moisture.[6][7][8] When heated to decomposition, it can emit acrid smoke.[14] It is incompatible with strong oxidizing agents.[7][15]

Biochemical Role: The Citric Acid Cycle

The conjugate base, cis-aconitate, is a key intermediate in the citric acid cycle. It is formed by the dehydration of citrate, a reaction catalyzed by the enzyme aconitase.[1][3] The same enzyme then catalyzes the hydration of cis-aconitate to form isocitrate.[1][2] This isomerization step is crucial for the subsequent oxidative decarboxylation reactions in the cycle.

Caption: Role of cis-Aconitate in the Citric Acid Cycle.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | (600 MHz, H₂O, pH 7.0) Shifts [ppm]: 3.44, 3.43, 6.58 | [9] |

| (D₂O, pH 7.4) Shifts [ppm]: 5.65, 3.09 | [9][16] | |

| ¹³C NMR | (D₂O, pH 7.4) Shifts [ppm]: 181.74, 179.97, 177.54, 146.49, 126.23, 46.13 | [9][16] |

| IR (Infrared) | Spectra available via KBr wafer and Attenuated Total Reflectance (ATR). | [17][18] |

| Mass Spec | Precursor m/z: 173.09 ([M-H]⁻) | [9] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a strong base.

Methodology:

-

Preparation of Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), of a similar concentration.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve for a tricarboxylic acid will show three equivalence points. The pKa values are determined from the pH at the half-equivalence points. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is half-neutralized ([A⁻] = [HA]), the pH is equal to the pKa.[19]

Caption: Workflow for pKa Determination by Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule by observing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.[9]

-

pH Adjustment: If required, adjust the pH of the sample to a specific value (e.g., 7.4) using minute quantities of NaOD or DCl to ensure consistency and comparability of spectra.[9][16]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C). Standard parameters for acquisition (e.g., number of scans, pulse sequence) are set.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., DSS).[20]

Purification by Recrystallization

To obtain a high-purity sample for analysis, recrystallization is a standard procedure.

Methodology:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.[8]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals in a vacuum desiccator to remove residual solvent.[8]

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 499-12-7 | >98% [smolecule.com]

- 5. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 585-84-2 [chemicalbook.com]

- 9. This compound | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - CAS - 585-84-2 | Axios Research [axios-research.com]

- 11. This compound | CAS#:585-84-2 | Chemsrc [chemsrc.com]

- 12. This compound, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0000072) [hmdb.ca]

- 14. Page loading... [guidechem.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. bmse000705 this compound at BMRB [bmrb.io]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. web.williams.edu [web.williams.edu]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000072) [hmdb.ca]

An In-depth Technical Guide to cis-Aconitic Acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid with the chemical formula C6H6O6, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid.[1][2] These isomers play significant roles in both fundamental biochemistry and various industrial applications. This compound is a crucial intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a central metabolic pathway for energy production in aerobic organisms.[3][4] The trans-isomer, while less common in central metabolism, is found in various plants and possesses unique biological activities.[5] This technical guide provides a comprehensive overview of the chemical properties, biological functions, and analytical methodologies related to cis- and trans-aconitic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Cis- and trans-aconitic acid share the same molecular formula and mass but differ in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond, leading to distinct physical and chemical properties.[2] A summary of their key properties is presented in Table 1.

| Property | This compound | trans-Aconitic Acid |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | (E)-prop-1-ene-1,2,3-tricarboxylic acid |

| CAS Number | 585-84-2[6] | 4023-65-8[6] |

| Molecular Formula | C6H6O6[7] | C6H6O6[8] |

| Molecular Weight | 174.11 g/mol [7] | 174.11 g/mol [8] |

| Melting Point | 125 °C | 190 °C (decomposes)[9] |

| pKa Values | 2.78, 4.41, 6.21[6] | 2.80, 4.46[6] |

| Solubility in Water | 400 mg/mL | 472.5 mg/mL[8] |

| Appearance | Colorless crystals or white powder[6][10] | White crystalline solid[2] |

Table 1: Physicochemical Properties of cis- and trans-Aconitic Acid

Biological Significance and Signaling Pathways

The most well-documented biological role of this compound is its function as an intermediate in the Krebs cycle.[3] Within the mitochondrial matrix, the enzyme aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as the enzyme-bound intermediate.[3][4] This reaction is a critical step in cellular respiration, ultimately leading to the production of ATP.

Trans-aconitic acid, on the other hand, is recognized for its accumulation in certain plants, such as sugarcane and sweet sorghum, where it may play a role in defense against herbivores and pathogens.[11][12] It has also been investigated for its potential anti-inflammatory, antioxidant, and nematicidal properties.[6][11]

Below is a diagram illustrating the central role of this compound in the Krebs cycle.

Experimental Protocols

Chemical Synthesis of Aconitic Acid from Citric Acid

Aconitic acid can be synthesized in the laboratory via the dehydration of citric acid. This protocol is adapted from a standard organic synthesis procedure.[13]

Materials:

-

Citric acid monohydrate

-

Concentrated sulfuric acid

-

Water

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

1 L round-bottomed flask with reflux condenser

-

Oil bath

-

Suction funnel

-

Ice bath

Procedure:

-

In the 1 L round-bottomed flask, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.

-

Heat the mixture in an oil bath maintained at 140–145 °C for seven hours under reflux.

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.

-

Allow the solution to cool slowly to 41–42 °C with occasional stirring to break up the solid mass of aconitic acid that separates.

-

Collect the solid product on a suction funnel.

-

Press and drain the material thoroughly until it is almost dry.

-

Create a homogeneous paste by stirring the solid with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

-

Collect the solid again on a suction funnel, wash with two 10-cc portions of cold glacial acetic acid, and suck it thoroughly dry.

-

Spread the product in a thin layer on a porous plate or paper for final drying. This procedure yields a mixture of cis- and trans-isomers.

Quantitative Analysis of Aconitic Acid Isomers by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of cis- and trans-aconitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

cis- and trans-aconitic acid analytical standards.

-

Internal standard (e.g., 13C-labeled aconitic acid).

Procedure:

-

Sample Preparation:

-

For biological fluids (e.g., plasma, serum), precipitate proteins by adding three volumes of ice-cold methanol (B129727) containing the internal standard.

-

Vortex and incubate at -20 °C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution program to separate the isomers. For example, start with a low percentage of mobile phase B, and gradually increase the concentration to elute the analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for each isomer and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using the analytical standards of known concentrations.

-

Quantify the amount of cis- and trans-aconitic acid in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Enzymatic Assay of Aconitase Activity

The activity of aconitase can be determined by monitoring the conversion of isocitrate to cis-aconitate, which results in an increase in absorbance at 240 nm.[14]

Materials:

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading at 240 nm.

-

Isocitrate solution (substrate).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Mitochondrial or cell lysate samples.

Procedure:

-

Prepare the assay buffer containing isocitrate and any necessary cofactors (e.g., manganese ions).

-

Add the sample (e.g., 50 µL of diluted mitochondrial preparation) to the wells of the microplate. Include a buffer control without the sample.

-

Initiate the reaction by adding the assay buffer (e.g., 200 µL) to each well.

-

Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20 seconds) for a set period (e.g., 30 minutes) at a constant temperature.

-

Calculate the rate of change in absorbance over time. The aconitase activity is proportional to this rate.

Conclusion

This compound and its isomer, trans-aconitic acid, are important molecules with diverse roles in biochemistry and potential applications in various industries. A thorough understanding of their properties and the methods for their analysis is crucial for researchers in metabolic studies, drug development, and biotechnology. The protocols and data presented in this guide offer a solid foundation for further investigation and application of these fascinating organic acids.

References

- 1. abcam.com [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitic acid - Wikipedia [en.wikipedia.org]

- 7. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aconitic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Aconitic acid | SIELC Technologies [sielc.com]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0000072) [hmdb.ca]

- 12. shodex.com [shodex.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. abcam.com [abcam.com]

The Pivotal Role of cis-Aconitic Acid in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Aconitic acid, a transient intermediate of the Krebs cycle, is positioned at a critical metabolic nexus within the mitochondrial matrix. Traditionally viewed as a simple intermediary in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase, emerging evidence highlights its broader significance in mitochondrial health, cellular signaling, and disease pathogenesis. This technical guide provides an in-depth exploration of the core functions of this compound in mitochondria, detailing its enzymatic regulation, its connection to cellular stress responses, and its role as a precursor to the immunomodulatory metabolite, itaconate. This document offers comprehensive experimental protocols for the assessment of aconitase activity and the quantification of mitochondrial organic acids, alongside structured data and visual pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway housed within the mitochondria, responsible for the oxidation of acetyl-CoA into carbon dioxide, thereby generating ATP and reducing equivalents (NADH and FADH₂). Within this intricate cycle, this compound serves as a key, albeit ephemeral, intermediate. It is formed through the dehydration of citrate and is subsequently hydrated to form isocitrate, both reactions catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1][2]

The enzyme responsible for the interconversion, aconitase, is a unique iron-sulfur ([4Fe-4S]) cluster-containing protein that is notably sensitive to oxidative stress.[3] This sensitivity positions this compound and its enzymatic regulation as a potential sensor and modulator of mitochondrial redox status. Furthermore, recent discoveries have identified cis-aconitate as the direct precursor for itaconate, a metabolite with significant anti-inflammatory and antimicrobial properties, thus linking mitochondrial metabolism directly to immune cell signaling.[4][5]

This guide will delve into the multifaceted role of this compound in mitochondrial function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated metabolic and signaling pathways.

The Role of this compound in the Krebs Cycle

This compound is an obligate intermediate in the second step of the Krebs cycle, facilitating the isomerization of the tertiary alcohol, citrate, into the readily oxidizable secondary alcohol, isocitrate.[6] This conversion is a two-step process of dehydration followed by hydration, both catalyzed by aconitase.[1]

The reaction proceeds as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

Under equilibrium conditions, the mixture of these three acids is approximately 91% citrate, 3% cis-aconitate, and 6% isocitrate.[7]

Aconitase: The Gatekeeper of cis-Aconitate Metabolism

Mitochondrial aconitase (ACO2) is the primary enzyme regulating the formation and consumption of this compound within the Krebs cycle. Its catalytic activity is dependent on a [4Fe-4S] iron-sulfur cluster located at its active site.[1][3] This cluster is not involved in a redox reaction but rather functions as a Lewis acid to facilitate the dehydration and hydration steps.[8]

The sensitivity of this Fe-S cluster to reactive oxygen species (ROS) makes aconitase a key target of oxidative stress.[3] Inactivation of aconitase can lead to the accumulation of citrate and a disruption of the Krebs cycle, impacting cellular energy production.[9]

Data Presentation